SCO-NHS carbonate SCO-NHS carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16594804
InChI: InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2
SMILES: Array
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

SCO-NHS carbonate

CAS No.:

Cat. No.: VC16594804

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

SCO-NHS carbonate -

Specification

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Standard InChI InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2
Standard InChI Key BOMZHYMHPWNPCO-UHFFFAOYSA-N
Canonical SMILES C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Identity and Structural Properties

SCO-NHS carbonate belongs to the class of N-hydroxysuccinimide (NHS) esters, renowned for their reactivity with primary amines. The compound’s IUPAC name, cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate, reflects its bicyclic structure comprising a cyclooctyne moiety linked to an NHS carbonate group. This configuration enables strain-promoted azide-alkyne cycloaddition (SPAAC), a hallmark of click chemistry that avoids toxic catalysts like copper .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2925279-71-4
Molecular FormulaC₁₃H₁₅NO₅
Molecular Weight265.26 g/mol
IUPAC NameCyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Canonical SMILESC1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O
Solubility (DMSO)250 mg/mL (942.47 mM)
Storage Conditions-20°C, sealed, away from light

The cyclooctyne group’s ring strain (≈18 kcal/mol) drives rapid reactivity with azides, forming stable triazole linkages . This kinetic profile distinguishes SCO-NHS carbonate from traditional NHS esters, which rely solely on amine reactivity.

Applications in Biomolecular Engineering

Bioconjugation and Drug Delivery

SCO-NHS carbonate’s dual functionality enables sequential conjugation strategies:

  • Amine Coupling: The NHS ester reacts with lysine residues or N-termini of proteins, forming stable amide bonds.

  • Click Chemistry: The cyclooctyne moiety undergoes SPAAC with azide-tagged molecules (e.g., lipids, dyes), enabling modular assembly of drug conjugates .

Table 2: Comparison with NHS-PEG Derivatives

ParameterSCO-NHS CarbonateNHS-PEG-Maleimide
Reactive GroupCyclooctyne + NHSMaleimide + NHS
Reaction TypeSPAAC + Amine CouplingThiol Coupling + Amine
Catalyst RequirementNoneNone
Typical Use CaseDual-labelingProtein-polymer conjugation

This orthogonal reactivity is exploited in antibody-drug conjugates (ADCs), where SCO-NHS carbonate links cytotoxic payloads to antibodies without cross-reactivity.

In Vivo Formulation Strategies

For animal studies, SCO-NHS carbonate is formulated as a clarified solution using DMSO, PEG300, Tween 80, and saline . A typical protocol involves:

  • Dissolving the compound in DMSO (e.g., 10 mg/mL).

  • Sequential addition of PEG300 (20% v/v), Tween 80 (5% v/v), and saline (75% v/v) under vortexing .

  • Filter sterilization (0.22 µm) to ensure injectable safety .

Analytical Profiling and Quality Control

Commercial batches of SCO-NHS carbonate exhibit >95% purity, verified via HPLC-RI (High-Performance Liquid Chromatography with Refractive Index detection). Key quality metrics include:

  • Residual Solvents: <0.1% (tested by GC-MS).

  • Water Content: <0.5% (Karl Fischer titration).

  • Functional Activity: Confirmed via reaction with glycine standard (UV-Vis at 280 nm).

Emerging Research Directions

Recent studies explore SCO-NHS carbonate in proteome profiling and thermostability assays, where its rapid kinetics improve labeling efficiency over traditional dyes . For example, thermal shift assays (TSA) using SCO-NHS carbonate-conjugated proteins have identified drug targets with enhanced resolution .

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